molecular formula C10H10N2O2 B3119279 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 24919-37-7

3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No. B3119279
CAS RN: 24919-37-7
M. Wt: 190.2 g/mol
InChI Key: LJONQULKOKMKBR-UHFFFAOYSA-N
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Description

3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (MDDBD) is a heterocyclic compound used in scientific research. It is a benzodiazepine derivative that has been studied for its potential use in pharmaceuticals and laboratory experiments. It is also known as a GABA modulator .


Molecular Structure Analysis

The molecular formula of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is C10H10N2O2 . The InChI string is InChI=1S/C10H10N2O2/c1-6-9(13)12-8-5-3-2-4-7(8)10(14)11-6/h2-6H,1H3,(H,11,14)(H,12,13) .


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 190.20 . The SMILES string is CC1NC(=O)c2ccccc2NC1=O .

Future Directions

While specific future directions for this compound are not mentioned in the sources I found, benzodiazepines in general continue to be a subject of research due to their potential therapeutic applications .

properties

IUPAC Name

3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-9(13)12-8-5-3-2-4-7(8)10(14)11-6/h2-6H,1H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJONQULKOKMKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347731
Record name 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

CAS RN

24919-37-7
Record name 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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